5-Hexynoic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

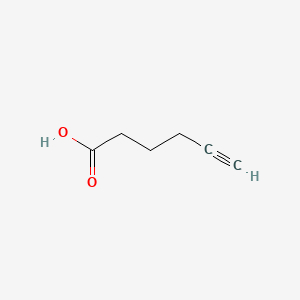

The systematic nomenclature of 5-hexynoic acid follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as hex-5-ynoic acid. This nomenclature reflects the six-carbon chain length with a terminal alkyne functionality positioned between carbon atoms five and six, and a carboxylic acid group at the terminal position. The molecular formula C₆H₈O₂ indicates a compact structure with a molecular weight of 112.13 grams per mole.

The Chemical Abstracts Service registry number 53293-00-8 provides unique identification for this compound in chemical databases. The Simplified Molecular Input Line Entry System representation C#CCCCC(=O)O clearly illustrates the linear arrangement of the carbon chain with the terminal alkyne group and carboxylic acid functionality. Alternative nomenclature includes 5-hexyn-1-oic acid and 4-ethynylbutyric acid, both of which emphasize different structural perspectives of the same molecule.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | hex-5-ynoic acid | |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| CAS Number | 53293-00-8 | |

| SMILES Notation | C#CCCCC(=O)O |

The InChI Key VPFMEXRVUOPYRG-UHFFFAOYSA-N serves as an additional unique identifier that encodes the complete structural information of the molecule. The European Community number 610-982-8 facilitates regulatory identification within European chemical databases. The compound exhibits a linear structure with the alkyne functionality providing a rigid geometric constraint that influences its overall molecular shape and chemical behavior.

The structural formula reveals a terminal alkyne group connected to a four-carbon chain terminating in a carboxylic acid group. This arrangement creates a molecule with distinct reactive sites that can participate in various chemical transformations. The presence of both alkyne and carboxylic acid functionalities makes this compound particularly versatile for synthetic applications and biochemical interactions.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals important insights into its molecular behavior and potential tautomeric equilibria. While the compound itself does not possess traditional stereogenic centers, its structural features allow for specific tautomeric transformations that are characteristic of alkyne-containing carboxylic acids. The terminal alkyne functionality provides a site for potential tautomerization reactions, particularly under specific chemical conditions that favor enol-keto equilibria.

Tautomeric behavior in this compound can occur through keto-enol tautomerism, although this is less pronounced in carboxylic acids compared to ketones and aldehydes. The presence of the carboxylic acid group influences the tautomeric equilibrium due to the electron-withdrawing nature of the carbonyl carbon, which affects the stability of potential enol forms. Research indicates that acid derivatives, including carboxylic acids like this compound, exhibit enolization to a lesser extent than simple carbonyls due to cross-conjugation effects.

The alkyne functionality in this compound can undergo hydration reactions that lead to tautomeric intermediates. When subjected to acid-catalyzed hydration conditions with mercuric sulfate catalysis, the terminal alkyne can form enol intermediates that rapidly tautomerize to more stable keto forms. This process involves the initial formation of an enol species followed by rapid rearrangement to the thermodynamically favored keto tautomer through proton migration and double bond repositioning.

The tautomerization process in alkyne-containing compounds like this compound is characterized by the migration of a proton and changes in double bond location. The equilibrium strongly favors the keto form due to the greater stability of the carbon-oxygen double bond compared to carbon-carbon double bonds. The tautomerization is catalyzed by traces of acids or bases typically present in chemical samples, making this process readily observable under normal laboratory conditions.

Studies on related alkyne compounds have demonstrated that tautomerization can proceed through multiple pathways, involving allene intermediates and various Michael addition reactions. These complex tautomeric behaviors suggest that this compound may exhibit similar versatility in its stereochemical transformations, particularly when interacting with biological systems or under specific catalytic conditions.

Crystallographic Characterization and X-ray Diffraction Studies

The crystallographic analysis of this compound provides essential information about its solid-state structure and molecular packing arrangements. According to available crystallographic data, the compound exhibits specific structural parameters that reflect its molecular geometry and intermolecular interactions. The crystal structure reveals the spatial arrangement of atoms within the molecule and how individual molecules organize in the solid state.

X-ray diffraction studies indicate that this compound crystallizes in a specific space group that accommodates its linear molecular structure. The crystal packing is influenced by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules, creating dimeric arrangements typical of carboxylic acid compounds. These intermolecular hydrogen bonds significantly influence the physical properties of the crystalline material, including melting point and solubility characteristics.

The molecular geometry derived from crystallographic analysis shows that the alkyne functionality maintains its linear character in the solid state, with the triple bond exhibiting the expected bond angle of approximately 180 degrees. The carboxylic acid group adopts a planar configuration that facilitates optimal hydrogen bonding with neighboring molecules. The overall molecular conformation is extended, reflecting the minimal steric interactions between functional groups.

The crystal structure analysis reveals that the packing efficiency is optimized through the formation of hydrogen-bonded networks involving the carboxylic acid groups. These networks create chains or sheets of molecules held together by strong intermolecular interactions. The alkyne groups orient in specific directions that minimize steric clashes while maximizing van der Waals interactions between hydrocarbon portions of adjacent molecules.

Thermal analysis combined with crystallographic studies provides insights into the thermal stability and phase transitions of crystalline this compound. The compound exhibits characteristic thermal behavior consistent with its molecular structure and intermolecular bonding patterns. The crystalline form demonstrates stability under normal storage conditions while remaining accessible for chemical transformations when dissolved or heated above its melting point.

Comparative Analysis with Isomeric Hexynoic Acid Derivatives

The comparative structural analysis of this compound with its positional isomers reveals significant differences in molecular properties and chemical behavior. The family of hexynoic acid isomers includes 2-hexynoic acid, 3-hexynoic acid, and 4-hexynoic acid, each characterized by distinct alkyne positioning that dramatically influences their chemical and physical properties.

2-Hexynoic acid, with the molecular formula C₆H₈O₂ and CAS number 764-33-0, represents an α,β-unsaturated carboxylic acid system where the alkyne functionality is positioned adjacent to the carboxylic acid group. This proximity creates a conjugated system that significantly alters the electronic properties compared to this compound. The compound exhibits different physical properties, including a melting point range of 1.4570-1.4630°C at 20°C and distinct spectroscopic characteristics.

3-Hexynoic acid, designated by CAS number 17814-72-1, positions the alkyne functionality at the third carbon position, creating an internal alkyne system. This isomer exhibits different chemical reactivity patterns compared to the terminal alkyne found in this compound. The internal alkyne configuration affects both the compound's synthetic utility and its potential biological activity profiles.

4-Hexynoic acid, with CAS number 41143-12-8 and PubChem CID 4424116, represents another internal alkyne isomer with the triple bond positioned between carbons four and five. This compound is classified as a medium-chain fatty acid and exhibits properties intermediate between the terminal alkyne this compound and the more proximal alkyne isomers.

The terminal alkyne functionality in this compound provides unique reactivity compared to the internal alkynes found in the 3- and 4-hexynoic acid isomers. Terminal alkynes exhibit enhanced acidity of the terminal hydrogen, making them suitable for specific synthetic transformations such as alkylation reactions and metal coordination chemistry. This characteristic distinguishes this compound from its internal alkyne isomers and expands its potential applications in synthetic organic chemistry.

The conjugated system present in 2-hexynoic acid creates electronic delocalization that affects both the carboxylic acid acidity and the alkyne reactivity. This conjugation stabilizes certain reaction intermediates while destabilizing others, leading to distinct reaction pathways compared to this compound. The non-conjugated system in this compound allows for independent reactivity of both functional groups, providing greater synthetic flexibility.

Physical property comparisons reveal that the isomer positioning significantly affects boiling points, melting points, and solubility characteristics. The terminal alkyne in this compound influences its hydrogen bonding patterns and molecular packing differently than the internal alkyne isomers. These differences manifest in distinct crystalline structures, thermal properties, and solution behaviors that are important for practical applications and synthetic considerations.

属性

IUPAC Name |

hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMEXRVUOPYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201415 | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53293-00-8 | |

| Record name | 5-Hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53293-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Potassium Cyanide

The classical approach involves reacting 1-halo-4-pentyne (e.g., 1-chloro-4-pentyne) with potassium cyanide (KCN) in a polar aprotic solvent. The mechanism proceeds via an SN2 displacement, where the cyanide ion replaces the halogen to form 5-hexynenitrile. This method, described in U.S. Patent 4,877,789, requires stoichiometric KCN and elevated temperatures (60–70°C) to achieve moderate yields.

Reaction Scheme:

Sodium Cyanide in Dimethyl Sulfoxide (DMSO)

A modified protocol using sodium cyanide (NaCN) in DMSO enhances reaction efficiency. The patent example specifies dissolving 115 g (1.12 mol) of 1-chloro-4-pentyne in anhydrous DMSO with 60.4 g (1.23 mol) of NaCN at 40–50°C. Exothermic conditions necessitate cooling to maintain temperatures below 70°C. After 5 hours at 60–70°C, the mixture yields 101 g (95% purity) of 5-hexynenitrile.

Key Advantages:

-

Solvent Effects: DMSO stabilizes the transition state, accelerating the displacement.

-

Yield: 88–95% conversion, surpassing traditional KCN methods.

Hydrolysis of 5-Hexynenitrile

The nitrile intermediate undergoes alkaline hydrolysis to yield 5-hexynoic acid. A representative procedure involves refluxing 200 g (2.15 mol) of 5-hexynenitrile with 2.5 L of 2N potassium hydroxide (KOH) at 90°C for 2 hours. Acidification with 5N hydrochloric acid (HCl) precipitates the crude acid, which is extracted with ether and purified via crystallization.

Reaction Scheme:

Optimization Data:

| Parameter | Value |

|---|---|

| Nitrile Input | 200 g (2.15 mol) |

| KOH Concentration | 2N (2.5 L) |

| Reaction Time | 2 hours |

| Yield | 230 g (95%) |

Alternative Synthetic Routes

Propargyl Alcohol Derivatives

Experimental Procedures and Optimization

Cyanide Displacement in DMSO

Procedure:

-

Dissolve 1-chloro-4-pentyne (1.12 mol) in anhydrous DMSO.

-

Add NaCN (1.23 mol) gradually under nitrogen, maintaining 40–50°C.

-

Stir at 60–70°C for 5 hours, then quench with water.

-

Extract with ether, dry over Na₂SO₄, and distill to isolate 5-hexynenitrile.

Critical Parameters:

-

Solvent Purity: Anhydrous DMSO prevents side reactions.

-

Temperature Control: Exothermic peaks require cooling to avoid decomposition.

Hydrolysis to Carboxylic Acid

Procedure:

-

Reflux 5-hexynenitrile (2.15 mol) with 2N KOH (2.5 L) at 90°C.

-

Acidify with HCl to pH 4, extract with ether, and crystallize at 0°C.

Yield Enhancement:

-

Acidification Rate: Slow addition minimizes emulsion formation.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions

5-Hexynoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be further oxidized to produce carboxylic acids with higher oxidation states.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Higher carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated or alkylated derivatives

科学研究应用

Organic Synthesis

5-Hexynoic acid is primarily utilized in organic synthesis, particularly in the preparation of cyclized products. One notable application is its conversion into 3-alkoxy-2-cyclohexenones through a one-pot cyclization reaction. This method employs indium(III) chloride as a catalyst, leading to yields ranging from 58% to 90% depending on the reaction conditions and nucleophiles used . The cyclization process involves the formation of an acyl chloride intermediate, which subsequently reacts with alcohols to yield the desired products.

Table 1: Cyclization Yields of this compound

| Catalyst | Yield (%) |

|---|---|

| Indium(III) Chloride | 81 |

| Aluminum Chloride | 26 |

| Titanium(IV) Chloride | 0 |

This table summarizes the effectiveness of various catalysts in promoting the cyclization of this compound, demonstrating the superior performance of indium(III) chloride.

Catalytic Processes

In catalytic applications, this compound has been studied for its role in palladium-catalyzed reactions. A case study investigated its self-association behavior in chloroform using infrared spectroscopy, revealing insights into its dimerization and monomeric forms . This property is crucial for understanding reaction kinetics and optimizing conditions for catalytic transformations.

Table 2: Self-Association of this compound

| Concentration (M) | Dimer Absorption (cm) | Monomer Absorption (cm) |

|---|---|---|

| 0.14 | 1711 | 1750 |

| 0.01 | 1711 | 1750 |

This table illustrates the infrared absorption characteristics of the dimer and monomer forms of this compound at different concentrations.

Synthesis of Complex Molecules

The compound has also been employed in the synthesis of complex polycyclic heterocycles. For instance, a cascade reaction utilizing gold and silver catalysis has been developed to synthesize derivatives such as benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinones from substituted derivatives of this compound . This application underscores its versatility as a building block in synthetic organic chemistry.

Biological Applications

Research has indicated potential biological applications for derivatives of this compound. For example, it has been explored in the context of fungal metabolites, where it was identified alongside other amino acids and toxins extracted from fruiting bodies . This suggests that compounds derived from or related to this compound may have relevance in natural product chemistry and pharmacology.

作用机制

The mechanism of action of 5-Hexynoic acid involves its reactivity due to the presence of the triple bond. This triple bond can participate in various chemical reactions, such as cyclization and addition reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

4-Pentynoic Acid

- Structure : Shorter chain (C₅H₆O₂) with a terminal alkyne at the fourth carbon.

- Reactivity: Cycloisomerization with Rh/Ir catalysts requires lower catalyst loading (0.25 mol%) compared to 5-hexynoic acid (1 mol%) . Addition of reductant [CoCp*₂] reduces activity for 4-pentynoic acid but accelerates this compound cyclization .

- Applications : Used in vinyl ester synthesis and quinazoline derivatives .

5-Hexenoic Acid

6-Bromo-5-Hexynoic Acid

- Structure : Bromine substitution at the sixth carbon.

- Functionality: Not processed by JamA, highlighting steric hindrance or electronic disruption from bromine .

Methyl 5-Hexynoate

Boc-(R)-3-Amino-5-Hexynoic Acid

- Structure: Chiral amino group at the third carbon with tert-butoxycarbonyl (Boc) protection.

- Application : Enables stereoselective peptide coupling; used in multivalent G-quadruplex ligand synthesis (e.g., MultiTASQs) .

Functional and Mechanistic Comparisons

Catalytic Cycloisomerization

Enzyme Inhibition

Polymer Chemistry

Click Chemistry

Organocatalysis

- Cellulose Nanofiber (CNF) Synthesis: Esterification with this compound enables surface functionalization while retaining biodegradability .

生物活性

5-Hexynoic acid is a unique alkyne-containing fatty acid that has garnered attention for its biological activity, particularly in the context of fatty acid synthase (FASN) interactions and potential applications in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including its role in protein acylation, cytotoxicity, and antiviral properties.

This compound is characterized by its alkyne functional group, which can participate in various chemical reactions, including cyclization and acylation. Its structure can be represented as follows:

1. FASN Interaction and Protein Acylation

Recent studies have highlighted the role of this compound as a bioorthogonal chemical reporter for FASN-dependent protein acylation. FASN is crucial for the synthesis of fatty acids, which are essential for various cellular processes, including membrane integrity and signaling pathways.

- Mechanism of Action : this compound is metabolized into a long-chain fatty acid that can be incorporated into proteins via palmitoylation and myristoylation processes. These modifications are vital for the proper localization and function of proteins such as interferon-induced transmembrane protein 3 (IFITM3) and HIV-1 matrix protein .

- Experimental Findings : In cells treated with this compound, there was a significant increase in the labeling of IFITM3, indicating enhanced palmitoylation in an FASN-dependent manner. This suggests that this compound can effectively serve as a substrate for acyltransferases involved in post-translational modifications .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cell lines:

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| This compound | HEP-2 | >1000 |

| This compound | C6 | >1000 |

| This compound | Raw 264.7 | >1000 |

- Results : In a study assessing multiple compounds, this compound demonstrated non-cytotoxic behavior across several tested cell lines, with CC50 values exceeding 1000 μM . This indicates a favorable safety profile for potential therapeutic applications.

3. Antiviral Activity

Research has also explored the antiviral properties of compounds related to this compound:

- Screening Against HSV-1 : A series of derivatives including this compound were tested against different strains of herpes simplex virus (HSV-1). While specific data on this compound's direct antiviral effects were limited, related compounds showed varying degrees of activity with selectivity indexes indicating potential for further development .

Case Study: FASN Inhibition and Viral Replication

In a notable case study, researchers investigated the role of FASN in viral replication using this compound as an inhibitor. The findings revealed that inhibiting FASN disrupted the replication cycles of several enveloped viruses, suggesting that targeting fatty acid metabolism could be a viable strategy in antiviral therapies .

常见问题

Basic: What are the standard laboratory synthesis methods for 5-Hexynoic acid, and how can reaction conditions be optimized for yield?

Answer:

The primary synthesis route involves oxidizing 5-hexyn-1-ol with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. A second method uses p-toluenesulfonic acid to prepare the methyl ester intermediate, followed by hydrolysis to yield this compound . Optimization strategies include:

- Temperature control : Maintain 0–25°C during oxidation to prevent side reactions.

- Catalyst selection : Transition metal catalysts (e.g., Au) improve cyclization efficiency for derivatives like methylene lactones .

- Purification : Distillation or recrystallization enhances purity (>97%) .

- Scalability : Small-scale protocols (1–25 g) are well-established, but larger batches require inert atmospheres to mitigate flammability risks (flash point: 110°C) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

this compound is flammable (GHS02) and a skin/eye irritant (GHS07). Key precautions include:

- Ventilation : Use fume hoods for synthesis or handling to avoid vapor accumulation (H225) .

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C .

- Emergency protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How does this compound interact with fatty acid synthase (FASN), and what experimental techniques can elucidate its role in protein acylation?

Answer:

this compound acts as a substrate analog, competing with natural fatty acids (e.g., palmitate) for FASN binding. Its triple bond enables "click chemistry" modifications (e.g., Cu-catalyzed azide-alkyne cycloaddition) to track acylated proteins . Methodological approaches:

- In vitro assays : Monitor FASN activity via radiometric assays (³H-acetyl-CoA incorporation) or fluorescence-based probes .

- MALDI-TOF MS : Analyze acylated protein profiles in cell lysates after metabolic labeling with this compound .

- SEC-MALS : Determine molecular weight and persistence length of polymer-5-hexynoic acid conjugates to study structural impacts .

Advanced: What are the implications of this compound's stability and degradation products on long-term biochemical assays?

Answer:

Degradation under ambient conditions (pH, light, humidity) can yield reactive byproducts (e.g., carboxylic acids or alkynes), altering experimental outcomes. Mitigation strategies:

- Stability testing : Use accelerated aging studies (40°C/75% RH) to model degradation kinetics .

- HPLC-MS : Monitor purity over time; degradation peaks at >6 months storage correlate with reduced enzymatic inhibition efficacy .

- Buffer selection : Phosphate buffers (pH 7.4) minimize hydrolysis compared to Tris-based systems .

Advanced: How can researchers resolve contradictions in reported dosage effects of this compound in animal models?

Answer:

Discrepancies in toxicity (e.g., low-dose efficacy vs. high-dose respiratory irritation) arise from metabolic variability. Methodological solutions:

- Dose-response curves : Conduct pharmacokinetic studies (IV/oral administration) to establish tissue-specific thresholds .

- Metabolomics : Use ¹³C-labeled this compound to track metabolic flux and identify toxic intermediates .

- Species-specific models : Compare murine vs. zebrafish models to isolate dose-dependent effects on acetylcholinesterase inhibition .

Advanced: How is this compound utilized in polymer science, and what analytical methods validate its incorporation into materials?

Answer:

In polymer modification, this compound introduces alkynyl groups for post-functionalization (e.g., "click" grafting). Key techniques:

- ¹H/¹³C NMR : Confirm covalent bonding via shifts at δ 1.8–2.2 ppm (triple bond protons) and δ 170–175 ppm (carboxylic acid) .

- DSC/TGA : Assess thermal stability; polymers with this compound show increased Tg due to crosslinking .

- XPS : Detect sulfur (from p-toluenesulfonic acid catalysts) to evaluate residual reagent levels .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

- FT-IR : Strong absorbance at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

- GC-MS : Quantify purity using derivatized methyl esters (retention time: ~8.5 min) .

- Elemental analysis : Validate C₆H₈O₂ composition (theoretical C: 64.27%, H: 7.19%, O: 28.54%) .

Advanced: What computational tools predict synthetic pathways for novel this compound derivatives?

Answer:

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to propose routes for derivatives like 5,6-dicarba-closo-dodecaboranyl hexynoic acid. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。